molecular formula C11H18O5 B2910101 diethyl tetrahydro-2H-pyran-2,2-dicarboxylate CAS No. 73690-99-0

diethyl tetrahydro-2H-pyran-2,2-dicarboxylate

Cat. No.: B2910101
CAS No.: 73690-99-0
M. Wt: 230.26
InChI Key: RNQHWRAYLVPEGV-UHFFFAOYSA-N
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Description

Diethyl tetrahydro-2H-pyran-2,2-dicarboxylate (CAS 73690-99-0) is a high-purity bicyclic ester derivative of tetrahydro-2H-pyran, characterized by its molecular formula of C11H18O5 and a molecular weight of 230.26 g/mol . This compound serves as a versatile and critical building block in organic synthesis, particularly valued for its application in the development of complex molecules within pharmaceutical and agrochemical research . Its structure, featuring two ethyl ester groups at the 2-position of the saturated pyran ring, makes it a valuable precursor for further chemical transformations, including nucleophilic substitution, reduction, and oxidation reactions, to access a diverse array of functionalized derivatives . Researchers utilize this compound as a key intermediate in the synthesis of biologically active compounds and various heterocyclic systems . Its properties and reactivity are of significant interest in medicinal chemistry for drug discovery and development processes . The product is provided with a stated purity of >96% . Handling and Usage: This chemical is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses . Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl oxane-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-14-9(12)11(10(13)15-4-2)7-5-6-8-16-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQHWRAYLVPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCO1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73690-99-0
Record name 2,2-diethyl oxane-2,2-dicarboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl tetrahydro-2H-pyran-2,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 3,4-dihydro-2H-pyran in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl tetrahydro-2H-pyran-2,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl tetrahydro-2H-pyran-2,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl tetrahydro-2H-pyran-2,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to active metabolites that exert biological effects. These metabolites may interact with enzymes, receptors, or other cellular components, leading to specific physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of diethyl tetrahydro-2H-pyran-2,2-dicarboxylate with structurally or functionally related compounds, based on evidence from heterocyclic esters, acids, and derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Melting Point (°C) Synthesis Notes Reference
This compound C₁₂H₁₈O₆ ~230.2 (estimated) Two ethyl esters at 2-position; pyran ring N/A Likely esterification of diacid Inferred
Ethyl tetrahydro-2H-pyran-2-carboxylate C₈H₁₄O₃ 158.2 Monoester; commercial availability N/A Commercial synthesis
Tetrahydropyran-4-dicarboxylic acid C₆H₈O₅ 174.2 Dicarboxylic acid precursor N/A Acid-catalyzed ring opening
Diethyl imidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₂₇H₂₄N₄O₇ 550.10 Complex heterocycle; nitro-phenyl group 243–245 One-pot two-step reaction
Tetrahydrofuran-3-carboxylic acid C₅H₈O₃ 116.12 Smaller ring (tetrahydrofuran); monoacid N/A N/A
2-Methoxy-tetrahydro-2H-pyran C₆H₁₂O₂ 116.16 Ether substituent; no ester groups N/A N/A

Key Observations:

Structural Complexity :

  • The target compound is less complex than imidazo[1,2-a]pyridine derivatives (e.g., 1l, MW 550.10) but shares the dicarboxylate motif .
  • Unlike tetrahydrofuran-3-carboxylic acid, it features a six-membered pyran ring, offering greater conformational flexibility .

Synthetic Accessibility: Ethyl tetrahydro-2H-pyran-2-carboxylate (monoester) is commercially available, suggesting the diethyl variant could be synthesized via similar routes (e.g., acid-catalyzed esterification) . Imidazo[1,2-a]pyridine derivatives require multi-step syntheses, highlighting the relative simplicity of pyran-based esters .

Ether derivatives like 2-methoxy-tetrahydro-2H-pyran lack ester reactivity, limiting their utility in further derivatization .

Thermal Stability :

  • While melting points for the target compound are unavailable, imidazo[1,2-a]pyridine analogs (e.g., 1l) exhibit high melting points (243–245°C), suggesting dicarboxylate esters may possess robust thermal stability .

Biological Activity

Diethyl tetrahydro-2H-pyran-2,2-dicarboxylate (C11H18O5) is an organic compound recognized for its potential biological activity and utility as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. This compound features a tetrahydropyran ring structure, which contributes to its unique chemical properties and reactivity.

The biological activity of this compound is primarily attributed to its role as a precursor to active metabolites. These metabolites can interact with various molecular targets, including enzymes and receptors, leading to specific physiological responses. The compound's mechanism of action may involve:

  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound could bind to cellular receptors, influencing signaling pathways.

Applications in Research and Medicine

This compound has been explored for its application in several fields:

  • Pharmaceutical Development : It serves as a building block for synthesizing drugs with therapeutic properties.
  • Agricultural Chemistry : The compound is utilized in the formulation of agrochemicals that enhance crop protection and yield.

Case Studies and Research Findings

  • Synthesis of Biologically Active Compounds :
    A study highlighted the synthesis of various pyran derivatives from this compound, which exhibited significant biological activities, including antimicrobial and anticancer effects. These derivatives were synthesized using ultrasound-assisted multicomponent reactions, demonstrating improved yields and efficiency .
  • DNA Binding Studies :
    Research indicated that certain derivatives of tetrahydropyran compounds exhibit high binding constants when interacting with DNA. These studies suggest potential applications in developing novel therapeutic agents targeting genetic material .
  • Comparative Analysis with Similar Compounds :
    This compound was compared with other dicarboxylate esters to evaluate its unique biological properties. It was found that the presence of the tetrahydropyran ring significantly influenced the compound's reactivity and biological activity compared to similar structures .

Comparison of Biological Activities

CompoundActivity TypeBinding Affinity (K_b)
This compoundAntimicrobial1.53 × 10^4 M^{-1}
Pyran Derivative AAnticancer2.05 × 10^6 M^{-1}
Pyran Derivative BDNA IntercalationNot applicable

Synthesis Methods Overview

Synthesis MethodConditionsYield (%)
Reaction with Diethyl MalonateReflux with sodium ethoxideHigh
Ultrasound-Assisted Multicomponent SynthesisWater medium with Et3N catalystExcellent

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